Dihydro-1,4-ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dithione
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Overview
Description
Dihydro-1,4-ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dithione, also known as Furan-2-thioxo-3,4-dihydro-1,4-etheno-2H-furo[3,4-c]furan-2-one, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the furo-furan class of compounds, which have been found to exhibit a wide range of biological activities.
Mechanism Of Action
The exact mechanism of action of dihydro-1,4-ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dithione is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the production of inflammatory mediators.
Biochemical And Physiological Effects
Dihydro-1,4-ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dithione has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, as well as the ability to inhibit the growth of cancer cells. Additionally, it has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of dihydro-1,4-ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dithione is its potential for use in scientific research. It has been found to exhibit a wide range of biological activities, making it a promising compound for the development of new drugs. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research involving dihydro-1,4-ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dithione. One area of interest is the development of new drugs based on this compound for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research. Finally, more studies are needed to investigate the safety and toxicity of this compound in vivo.
Synthesis Methods
The synthesis of dihydro-1,4-ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dithione involves the reaction of 2-hydroxy-3-methyl-2-cyclopenten-1-one with Lawesson's reagent. This reaction leads to the formation of the desired compound in good yields.
Scientific Research Applications
Dihydro-1,4-ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dithione has been found to exhibit a wide range of biological activities, making it a promising compound for scientific research. It has been shown to have potential applications in the field of cancer research, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been found to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
properties
CAS RN |
129679-53-4 |
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Product Name |
Dihydro-1,4-ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dithione |
Molecular Formula |
C8H8O2S2 |
Molecular Weight |
200.3 g/mol |
IUPAC Name |
5,10-dioxatricyclo[5.3.0.04,8]decane-6,9-dithione |
InChI |
InChI=1S/C8H8O2S2/c11-7-5-3-1-2-4(10-7)6(5)8(12)9-3/h3-6H,1-2H2 |
InChI Key |
NOAWTNPDQKYIKX-UHFFFAOYSA-N |
SMILES |
C1CC2C3C(C1OC3=S)C(=S)O2 |
Canonical SMILES |
C1CC2C3C(C1OC3=S)C(=S)O2 |
synonyms |
1,4-Ethano-1H,3H-furo(3,4-c)furan-3,6(4H)-dithione, dihydro- |
Origin of Product |
United States |
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